2,6-Dimethyl-9H-carbazole
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Overview
Description
2,6-Dimethyl-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a nitrogen-containing aromatic heterocyclic structure. This compound is notable for its unique optoelectronic properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-9H-carbazole typically involves the alkylation of carbazole at the 2 and 6 positions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbazole quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the available positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using concentrated nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Carbazole quinones.
Reduction: Dihydrocarbazole derivatives.
Substitution: Nitrocarbazoles, halocarbazoles.
Scientific Research Applications
2,6-Dimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 2,7-Dimethyl-9H-carbazole
- 3,6-Dimethyl-9H-carbazole
- 9-Benzyl-9H-carbazole
Comparison: 2,6-Dimethyl-9H-carbazole is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. Compared to 2,7-Dimethyl-9H-carbazole, it has different conjugation lengths and bandgap energies, affecting its optoelectronic applications. Similarly, 3,6-Dimethyl-9H-carbazole exhibits distinct reactivity due to the position of the methyl groups .
Properties
CAS No. |
78787-80-1 |
---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2,6-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-4-6-13-12(7-9)11-5-3-10(2)8-14(11)15-13/h3-8,15H,1-2H3 |
InChI Key |
JEQGMFVANDIHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=CC(=C3)C |
Origin of Product |
United States |
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